molecular formula C11H8N2O2 B13005999 [2,4'-Bipyridine]-2'-carboxylic acid

[2,4'-Bipyridine]-2'-carboxylic acid

Cat. No.: B13005999
M. Wt: 200.19 g/mol
InChI Key: OBVKRUZYAKPSMG-UHFFFAOYSA-N
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Description

[2,4'-Bipyridine]-2'-carboxylic acid is a heterocyclic compound that serves as a valuable building block in scientific research and development. Its molecular structure, which incorporates both a bipyridine chelating domain and a carboxylic acid functional group, makes it a versatile precursor in coordination chemistry and materials science . In biomedical research, this compound and its metal complexes are investigated for their potential biological activities, which can include antioxidant and cytotoxic properties against various cancer cell lines, as observed in studies of similar bipyridine derivatives . The carboxylic acid moiety is particularly valuable, as it can be used to conjugate the molecule to other chemicals, biomolecules, or surfaces, facilitating the development of targeted drug delivery systems or diagnostic agents . In the field of materials science, carboxylic acid-functionalized bipyridines are key components in the synthesis of dyes for dye-sensitized solar cells (DSSCs) and are used in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . Researchers value this compound for its ability to form stable complexes with various metal ions, which can enhance the solubility, cell transport, and overall efficacy of the resulting complexes in different applications . Please note: The specific applications and mechanisms of action mentioned are extrapolated from the well-documented research on analogous bipyridine-carboxylic acid compounds . The precise properties and performance of this compound should be confirmed through further experimental study. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4-pyridin-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H,14,15)

InChI Key

OBVKRUZYAKPSMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,4 Bipyridine 2 Carboxylic Acid and Its Analogs

Classical Synthetic Approaches to Bipyridine Carboxylic Acids

Traditional methods for synthesizing bipyridine carboxylic acids have laid the groundwork for modern advancements. These approaches, while foundational, often face challenges such as harsh reaction conditions and moderate yields.

A long-standing and direct method for introducing a carboxylic acid group onto a bipyridine scaffold is the oxidation of a precursor with an alkyl substituent, such as a methyl group. This transformation is typically achieved using strong oxidizing agents.

For instance, the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid, an analog of the title compound, is often accomplished by oxidizing 4,4'-dimethyl-2,2'-bipyridine (B75555). rsc.orggoogle.comtandfonline.com Common oxidizing agents for this type of reaction include potassium dichromate in concentrated sulfuric acid rsc.orgtandfonline.com or potassium permanganate (B83412). google.com A Chinese patent describes a process where 4,4'-dimethyl-2,2'-bipyridine is dissolved in a mixture of water and nitric acid, followed by oxidation with potassium permanganate to yield the dicarboxylic acid product. google.com The general principle involves the robust oxidation of the alkyl side chain to a carboxylic acid group. youtube.com This method, however, requires careful control of reaction conditions to prevent over-oxidation or degradation of the pyridine (B92270) rings. A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic-equivalent carbon; quaternary carbons will not react under these conditions. youtube.com

Table 1: Examples of Oxidizing Agents for Alkyl-Substituted Bipyridines

Precursor Oxidizing Agent Product Reference
4,4′-Dimethyl-2,2′-bipyridine Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) 2,2′-Bipyridine-4,4′-dicarboxylic acid rsc.orgtandfonline.com
4,4′-Dimethyl-2,2′-bipyridine Potassium Permanganate (KMnO₄) / Nitric Acid (HNO₃) 2,2′-Bipyridine-4,4′-dicarboxylic acid google.com

This table is interactive. Click on the headers to sort.

The construction of the bipyridine backbone itself is a critical step, often achieved through metal-catalyzed cross-coupling reactions. These methods involve joining two different pyridine-based molecules. Seminal reactions like the Suzuki, Stille, and Negishi couplings are instrumental in this field. nih.govmdpi.com

The Suzuki coupling, which pairs a boronic acid derivative with a halide, is a widely used technique. mdpi.com For example, 3-pyridine boronic pinacol (B44631) ester can be coupled with pyridyl halides using a palladium catalyst to form bipyridines in high yields. nih.gov However, the synthesis of bipyridines involving 2-pyridylboronic acids can be challenging due to the instability of these reagents. nih.gov

The Negishi coupling, which utilizes an organozinc compound, and the Stille coupling, which employs an organotin reagent, are also effective alternatives for creating the bipyridine linkage. mdpi.com A significant challenge in these metal-catalyzed reactions is that the bipyridine product can coordinate with the metal catalyst, sometimes leading to reduced catalytic activity and lower yields. mdpi.com Another classical approach involves the Ullmann coupling, which typically uses copper to facilitate the reaction between two halo-pyridines. orgsyn.org

Contemporary and Improved Synthetic Strategies for [2,4'-Bipyridine]-2'-carboxylic Acid

Modern synthetic chemistry prioritizes efficiency, scalability, and sustainability. Recent developments in the synthesis of bipyridine ligands reflect these goals.

Researchers have focused on refining existing methods to boost the production of these valuable ligands. For the related compound, 4,4′-bipyridine-2-carboxylic acid, an improved synthesis has been reported to significantly increase the yield, which in turn enabled the synthesis of novel coordination compounds. sc.edu While specific high-yield protocols for this compound are less commonly detailed in general literature, the principles from analogous compounds apply. High-yield synthesis of 2,2'-bipyridine (B1663995) macrocycles, for example, has been achieved with yields often exceeding 65% using operationally simple methods. rsc.org These protocols often involve optimizing catalyst systems, reaction conditions (temperature, solvent), and purification methods to maximize product recovery.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of bipyridine synthesis, this includes using less hazardous reagents, employing catalytic rather than stoichiometric reagents, and using environmentally benign solvents like water or ethanol.

One study highlights the use of pyridine-2-carboxylic acid itself as a recyclable, dual acid-base catalyst for the synthesis of other complex molecules in a water-ethanol mixture. nih.gov This one-pot multicomponent reaction achieved high yields (up to 98%), a high atom economy, and a low E-factor (a measure of waste produced), demonstrating excellent green credentials. nih.gov While this example doesn't produce a bipyridine, it showcases how pyridine-based molecules can be part of sustainable synthetic routes. Another approach involves using alcohol as both a solvent and a reducing agent in palladium-catalyzed coupling reactions, avoiding harsher reducing agents. nih.gov These examples point toward a future of more environmentally friendly ligand synthesis.

Derivatization of this compound

The carboxylic acid group on the this compound molecule is a prime site for chemical modification, or derivatization. This allows for the fine-tuning of the ligand's electronic and steric properties for specific applications.

The most common derivatization involves converting the carboxylic acid into other functional groups like esters or amides through nucleophilic acyl substitution. libretexts.org This can be achieved by reacting the carboxylic acid with an alcohol to form an ester or with an amine to form an amide. libretexts.org To facilitate amide formation, which can be difficult directly, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.org These reagents activate the carboxylic acid, making it more susceptible to attack by the amine. libretexts.org

Another strategy involves using reagents like 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) for coupling carboxylic acids to amines, a method noted for proceeding without racemization, which is crucial when dealing with chiral molecules. thermofisher.comresearchgate.net The carboxylic acid can also be converted into an aliphatic amine, which can then be further modified. thermofisher.com These derivatization reactions expand the family of ligands available to chemists, enabling the creation of tailored molecules for advanced materials and catalysts.

Esterification Reactions and Their Applications

Esterification is a fundamental reaction in organic synthesis that converts carboxylic acids into esters. In the context of bipyridine ligands, this transformation serves multiple purposes. It can be used as a protecting group strategy during multi-step syntheses, to enhance solubility in organic solvents, or to modulate the electronic and steric properties of the final ligand. google.com

One of the most common methods for esterification is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and often the alcohol is used in excess as the solvent to drive the reaction to completion. masterorganicchemistry.com For pyridine carboxylic acids, the reaction involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com

A milder and highly efficient method for esterification, particularly for sensitive or sterically hindered substrates, is the use of coupling agents. The Steglich esterification , which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a widely adopted procedure. rsc.org This method proceeds at room temperature and effectively suppresses the formation of common side products. rsc.org The reaction mechanism involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol, facilitated by the highly nucleophilic DMAP catalyst.

In the synthesis of bipyridine derivatives, esterification has been employed as a key step. For instance, in the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid, the carboxylic acid groups are first converted to their methyl esters. google.com This is achieved by reacting the corresponding acid with methanol (B129727) in the presence of thionyl chloride (SOCl₂), which generates HCl in situ to catalyze the esterification. google.com This protection strategy prevents the carboxylic acid from interfering with subsequent cross-coupling reactions. google.com

Below is a table summarizing representative esterification reactions applicable to bipyridine carboxylic acids.

Carboxylic Acid (Analog)Alcohol/ReagentsMethodProductYield (%)
Isonicotinic AcidMethanol, SOCl₂Acid-catalyzedMethyl Isonicotinate94% google.com
Monoethyl fumaratetert-Butyl alcohol, DCC, DMAPSteglich Esterificationtert-Butyl ethyl fumarate76-81% rsc.org
Nicotinic Acidn-Butanol, H₂SO₄Fischer EsterificationButyl nicotinate95% google.com
6-Bromo-2,2'-bipyridine-5'-carboxylic acidEthanol, Pd(0)CarboethoxylationEthyl 6-bromo-2,2'-bipyridine-5'-carboxylateN/A

This table presents data from analogous or general esterification reactions to illustrate the methodologies.

The resulting esters of bipyridine carboxylic acids are versatile intermediates. They can be used directly as ligands in coordination chemistry or can be subjected to further transformations, such as saponification back to the carboxylic acid after other synthetic steps are completed.

Amidation Reactions for Ligand Modification

Amidation, the formation of an amide bond between a carboxylic acid and an amine, is one of the most important reactions in chemical and pharmaceutical sciences. acs.org For bipyridine ligands, amidation introduces a robust and versatile functional group that can participate in hydrogen bonding, act as an additional coordination site, or serve as a linker to connect different molecular fragments. This modification is crucial for designing ligands for multinuclear metal complexes and functional materials. scielo.br

Direct thermal amidation between a carboxylic acid and an amine is possible but often requires harsh conditions. Therefore, a wide array of coupling agents has been developed to facilitate this transformation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. preprints.org

The use of HBTU in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) is a highly efficient method for the direct coupling of carboxylate salts with amines. preprints.org This protocol is valuable for substrates where the free carboxylic acid is unstable. preprints.org Another approach involves the use of Lewis acid catalysts, such as boric acid or titanium(IV) fluoride (B91410) (TiF₄), which promote the dehydration reaction between the carboxylic acid and the amine. rsc.org Boric acid catalysis is noted for its chemoselectivity, often favoring reaction at a primary amine over a secondary amine within the same molecule. rsc.org

In the context of bipyridine ligand synthesis, amidation is used to construct bridging ligands for dinuclear platinum complexes with potential anticancer activity. scielo.br For example, isonicotinic acid can be coupled to various diaminoalkanes using a coupling agent like 1-propylphosphonic anhydride (B1165640) (T3P®). scielo.br This reaction creates flexible bis(pyridine) ligands with amide linkers of varying lengths. scielo.br

A summary of common amidation reaction conditions is provided in the table below.

Carboxylic Acid (Analog)AmineCoupling Agent/CatalystProduct TypeYield (%)
Phenylacetic AcidBenzylamineB(OCH₂CF₃)₃N-Benzyl-2-phenylacetamide91% acs.org
Isonicotinic AcidDiaminoalkanesT3P®, TriethylamineBis(pyridine) DiamideN/A scielo.br
Benzoic AcidBenzylamineTiF₄N-Benzylbenzamide89% rsc.org
4-Nitrobenzoic acidAmmoniaBoric acid, PEG4-NitrobenzamideN/A

This table presents data from analogous or general amidation reactions to illustrate the methodologies.

The introduction of amide functionalities into bipyridine scaffolds significantly broadens their chemical diversity and allows for the rational design of ligands with tailored properties for specific applications in supramolecular chemistry and materials science.

Coordination Chemistry of 2,4 Bipyridine 2 Carboxylic Acid

Ligand Design Principles and Coordination Modes

The design of [2,4'-Bipyridine]-2'-carboxylic acid incorporates both a classic bipyridyl scaffold and a carboxylate functional group, leading to complex and interesting coordination behavior. This combination allows the ligand to act as a bridge between metal centers or as a chelating agent, depending on the reaction conditions and the metal ion involved.

While the bipyridine unit is theoretically capable of bidentate chelation through its two nitrogen atoms, the specific substitution pattern of this compound does not favor this mode in typical mononuclear complexes. The 2,4'-linkage creates a significant distance and awkward geometry for both nitrogen atoms to coordinate to a single metal center simultaneously. Instead, one pyridyl nitrogen often participates in chelation with the nearby carboxylate group, or the two pyridine (B92270) units coordinate to different metal centers in polynuclear structures.

The most common coordination mode for the deprotonated ligand, [2,4'-bipyridine]-2'-carboxylate (ppca⁻), involves chelation using one pyridyl nitrogen atom and one oxygen atom from the carboxylate group. rsc.org This N,O-bidentate chelation forms a stable five-membered ring with the metal center.

While true tridentate coordination to a single metal ion is not typically observed, the ligand's dual functionality is key to forming extended networks. The second pyridyl nitrogen (on the ring without the carboxylate group) remains available for coordination to another metal ion, enabling the ligand to act as a bridge and facilitate the assembly of polynuclear and polymeric structures. For instance, in the mixed-metal coordination polymer, Cu(PPCA)₂HgI₂, the ligand demonstrates this bridging capability. rsc.orgrsc.org

The placement of the carboxylate group at the 2'-position has a significant impact on the ligand's conformational flexibility and coordination properties.

Steric Influence : The carboxylate group at the 2'-position is adjacent to the bond linking the two pyridine rings. This proximity can create steric hindrance, influencing the dihedral angle between the rings. In the solid state, bipyridyl units are often twisted rather than planar. kombyonyx.com

Chelation : This specific positioning is crucial for its ability to act as an N,O-bidentate chelating agent. The formation of a stable five-membered chelate ring upon coordination with a metal ion is a direct consequence of the 2'-carboxylate substitution. This chelation enhances the binding affinity of the ligand for the metal center compared to a simple monodentate coordination.

Spectroscopic and Structural Characterization of 2,4 Bipyridine 2 Carboxylic Acid and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule and determining how they are affected by changes in their chemical environment, such as coordination to a metal ion.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Site Analysis

The FTIR spectrum of free [2,4'-Bipyridine]-2'-carboxylic acid is expected to display several characteristic absorption bands. The carboxylic acid group would be identified by a broad O–H stretching vibration, typically found in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding in the solid state. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration of the acid is expected to appear as a strong band around 1700–1730 cm⁻¹. rsc.org Conjugation with the pyridine (B92270) ring may lower this frequency slightly. libretexts.org The pyridine rings themselves will exhibit characteristic C=C and C=N stretching vibrations in the 1400–1600 cm⁻¹ range. chemicalbook.com

Upon complexation with a metal ion, significant shifts in these vibrational frequencies provide insight into the coordination mode. If coordination occurs through the nitrogen atoms of the bipyridine moiety, the C=C and C=N stretching bands are expected to shift to higher wavenumbers. chemicalbook.com

Coordination involving the carboxylate group is typically confirmed by the disappearance of the broad O–H band and the appearance of two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the deprotonated carboxylate (COO⁻) group. rsc.org The energy difference (Δν) between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode (monodentate, bidentate chelating, or bridging). rsc.org For instance, shifts in the C=O stretching frequency to lower wavenumbers in metal complexes indicate coordination through the carboxyl group. rsc.org

Table 1: Expected FTIR Spectral Data for this compound and its Metal Complexes

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) (Free Ligand) Expected Wavenumber (cm⁻¹) (Metal Complex)
Carboxylic Acid O–H stretch 2500–3300 (broad) Absent
Carbonyl C=O stretch 1700–1730 -
Carboxylate Asymmetric stretch (νₐₛ) - ~1550–1650
Carboxylate Symmetric stretch (νₛ) - ~1380–1440

Note: The values in this table are typical ranges and may vary for the specific compound.

Electronic Absorption Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule, providing information about its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (π→π, n→π, MLCT)

The UV-Vis spectrum of the free this compound ligand in a suitable solvent is expected to be dominated by intense absorption bands in the ultraviolet region. These bands are assigned to spin-allowed π→π* transitions within the aromatic bipyridine system. researchgate.net A much weaker absorption, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, may also be observed, typically at a longer wavelength. masterorganicchemistry.com Carboxylic acids without extended conjugation typically absorb around 210 nm, which is often too low to be of practical use. libretexts.orgresearchgate.net

Upon formation of a metal complex, particularly with transition metals like ruthenium(II) or cobalt(II), new absorption bands often appear in the visible region of the spectrum. researchgate.netchemicalbook.com These bands are characteristic of metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. researchgate.net These MLCT bands are responsible for the vibrant colors of many transition metal complexes. The energy (and thus, the wavelength) of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the specific ligand environment.

Table 2: Expected Electronic Transitions for this compound and its Complexes

Transition Type Involved Orbitals Expected Wavelength Range Notes
Intra-ligand π→π* 240–300 nm High intensity, associated with the bipyridine rings.
Intra-ligand n→π* >300 nm Low intensity, associated with the carbonyl group.

Note: The values in this table are illustrative and depend on the specific metal ion and solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of a molecule in solution by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

Proton (¹H) NMR for Ligand and Complex Confirmation

The ¹H NMR spectrum of free this compound would show a set of distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the protons on the two pyridine rings. acs.orgresearchgate.net The acidic proton of the carboxylic acid group is highly deshielded and would appear as a characteristic broad singlet at a downfield chemical shift, generally between 10 and 13 ppm. libretexts.orglibretexts.org This signal disappears upon addition of D₂O due to proton-deuterium exchange.

Coordination to a diamagnetic metal ion leads to noticeable changes in the ¹H NMR spectrum. The signals of the protons on the pyridine rings typically shift upon complexation, with the magnitude and direction of the shift depending on their proximity to the metal center. princeton.edu These shifts confirm the coordination of the ligand to the metal in solution.

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the carbon atoms of the pyridine rings are expected to resonate in the aromatic region of the spectrum, approximately between 120 and 155 ppm. The carbonyl carbon of the carboxylic acid is significantly deshielded and would produce a signal in the 165–185 ppm range. libretexts.orgresearchgate.netresearchgate.net This downfield shift is a hallmark of a carboxylic acid carbon. umich.edu

Similar to ¹H NMR, the ¹³C NMR spectrum is affected by metal coordination. The chemical shifts of the carbon atoms in the pyridine rings, especially those close to the coordinating nitrogen atoms, will change upon complexation, providing further evidence for the formation of the metal-ligand bond and helping to elucidate the carbon framework of the resulting complex. umich.edu

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Aromatic (Pyridine Rings) 7.0 - 9.0
¹H Carboxylic Acid (–COOH) 10 - 13 (broad)
¹³C Aromatic (Pyridine Rings) 120 - 155

Note: These chemical shift values are typical and can be influenced by the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, providing insight into its connectivity and spatial arrangement. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. It is crucial for piecing together different spin systems and identifying quaternary carbons.

For "this compound", a complete 2D NMR analysis would be expected to fully assign all seven protons and eleven carbons across the two pyridine rings and the carboxylic acid group. However, no published COSY, HSQC, or HMBC spectra or corresponding data tables for this specific isomer are available.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In a typical MALDI-MS experiment, the analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules. This technique often produces singly charged molecular ions, which simplifies the interpretation of the mass spectrum. For "this compound", MALDI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. However, no specific MALDI-MS studies for this compound or its complexes have been reported.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. This is a critical step in the characterization of a new chemical entity. For "this compound" (C₁₁H₈N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value. The lack of published HRMS data means that this crucial validation for the compound is not publicly documented.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction of Metal Complexes

The coordination of "this compound" to metal centers would be of significant interest in the field of coordination chemistry and materials science. Single-crystal X-ray diffraction studies of its metal complexes would elucidate the coordination modes of the ligand (e.g., monodentate, bidentate-chelating, or bridging), the geometry of the metal centers, and the dimensionality of the resulting coordination polymers or discrete complexes. The absence of such studies in the literature means that the coordination behavior of this specific ligand remains experimentally unverified in the solid state.

Information Not Available for this compound

Following a comprehensive search of scientific literature, specific experimental data for the compound This compound and its metal complexes is not available. The search included the compound's systematic name, 4-(pyridin-2-yl)pyridine-2-carboxylic acid , and queries targeted at its structural and photophysical properties.

The requested article requires detailed research findings, including data tables on coordination geometries, bond lengths, intermolecular interactions, and extensive photophysical characterization (absorption/emission spectra, quantum yields, excited-state dynamics, and analysis of electronic transitions).

While a significant body of research exists for other isomers and derivatives of bipyridine carboxylic acids, such as 4,4′-bipyridine-2-carboxylic acid rsc.org, various 2,2′-bipyridine carboxylic acids researchgate.netossila.com, and their complexes nih.govfigshare.comnih.gov, no peer-reviewed studies containing the specific data required for "this compound" could be located.

Introducing information from these related but distinct chemical compounds would not adhere to the strict requirement of focusing solely on "this compound". Therefore, it is not possible to generate a scientifically accurate article that fulfills the detailed outline provided.

Photophysical Characterization of this compound Complexes

Acid-Base Chemistry in Ground and Excited States (e.g., pKa determination)

The acid-base chemistry of bipyridine carboxylic acids is a crucial aspect of their chemical behavior, influencing their solubility, coordination properties, and photophysics. The pKa value, which quantifies the acidity of the carboxylic acid group, is a key parameter in this context.

Ground State pKa:

The ground state pKa of a bipyridine carboxylic acid is influenced by the position of the carboxylic acid group and any other substituents on the bipyridine rings. For instance, the presence of electron-withdrawing groups tends to lower the pKa, making the compound more acidic. While no experimental pKa value for this compound has been found, related compounds can provide an estimate. For example, the predicted pKa for 4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid is 2.66. The position of the carboxylic acid group at the 2'-position in the target compound, adjacent to the inter-ring bond, may lead to steric interactions that could influence its acidity. Furthermore, the nitrogen atoms within the pyridine rings can also be protonated in strongly acidic conditions, exhibiting their own pKa values.

Excited State pKa (pKa*):

The acidity of a molecule can change significantly upon electronic excitation. The excited state pKa (pKa) is a measure of the acidity in the electronically excited state. For many ruthenium complexes of bipyridine carboxylic acids, it has been observed that the ligand becomes a stronger acid in the excited state (lower pKa). This is often attributed to a metal-to-ligand charge transfer (MLCT) excited state, where electron density is transferred from the metal to the bipyridine ligand, increasing the positive charge on the ligand and facilitating proton dissociation. The determination of pKa* is typically achieved through photophysical measurements, such as fluorescence or absorption spectroscopy, as a function of pH. Without specific experimental data for this compound or its complexes, it is not possible to provide a quantitative pKa* value.

A summary of expected pKa behavior based on related compounds is presented in the table below.

Table 1: Expected Acid-Base Properties of this compound

Property Expected Behavior
Ground State pKa Expected to be in the acidic range, likely influenced by the electronic effects of the second pyridine ring and potential intramolecular hydrogen bonding.

| Excited State pKa | For its metal complexes, the pKa is anticipated to be lower than the ground state pKa, indicating increased acidity in the excited state, particularly for complexes exhibiting MLCT transitions. |

Electrochemical Characterization

The electrochemical properties of this compound are of significant interest, particularly for its applications in areas such as catalysis, molecular electronics, and sensitizers in solar cells. Cyclic voltammetry is a primary technique used to investigate the redox behavior of such compounds.

Cyclic voltammetry (CV) of bipyridine ligands typically reveals information about the reduction of the bipyridine framework. The reduction potentials are sensitive to the substitution pattern on the pyridine rings. Electron-withdrawing groups, such as a carboxylic acid, generally make the reduction of the bipyridine more favorable (occur at less negative potentials).

For this compound, one would expect to observe one or more reduction waves corresponding to the acceptance of electrons into the π* orbitals of the bipyridine system. The exact potential of these reductions would depend on the solvent and electrolyte used in the experiment. In the absence of experimental data, it is not possible to provide specific redox potential values.

When complexed to a metal center, the cyclic voltammogram will also show redox processes associated with the metal ion. For example, ruthenium complexes of bipyridine ligands often exhibit a reversible Ru(II)/Ru(III) oxidation wave. The potential of this metal-centered redox couple is influenced by the electronic properties of the ligands. The carboxylic acid group on the bipyridine ligand, being electron-withdrawing, would be expected to make the oxidation of a coordinated metal center more difficult (occur at a more positive potential) compared to an unsubstituted bipyridine ligand.

Table 2: Expected Redox Properties of this compound from Cyclic Voltammetry

Redox Process Expected Potential Range (vs. a reference electrode)
Ligand Reduction One or more reduction waves at negative potentials, corresponding to the formation of the radical anion and dianion of the bipyridine framework.

| Metal Oxidation (in complexes) | For a metal complex (e.g., with Ru(II)), a metal-centered oxidation at positive potentials. The exact value would be dependent on the metal and other ligands. |

Spectroelectrochemistry combines spectroscopic techniques (such as UV-Vis-NIR or EPR spectroscopy) with electrochemistry. This powerful technique allows for the characterization of the electronic structure of species generated at different electrode potentials.

For this compound and its complexes, spectroelectrochemistry could be used to:

Identify the products of redox reactions: By recording the electronic absorption spectra as a potential is applied, one can identify the characteristic absorption bands of the radical anion (bpy•⁻) or dianion (bpy²⁻) of the ligand, or the oxidized metal center in a complex. The radical anions of bipyridines often exhibit strong absorptions in the visible or near-infrared region.

Study the electronic transitions of the redox states: The energy and intensity of the absorption bands provide insight into the electronic structure of the oxidized or reduced species.

Investigate the stability of the redox states: By monitoring the spectral changes over time, the stability of the generated redox species can be assessed.

Without specific spectroelectrochemical studies on this compound, a detailed description of the spectral changes upon redox events cannot be provided. However, based on studies of other bipyridine derivatives, it is expected that the reduction of the ligand would lead to the appearance of new, intense absorption bands at lower energies.

Advanced Applications and Functional Materials Derived from 2,4 Bipyridine 2 Carboxylic Acid

Catalysis and Organometallic Transformations

The dual functionality of [2,4'-Bipyridine]-2'-carboxylic acid allows it to form a diverse range of organometallic structures. The bipyridine moiety readily coordinates with transition metals, while the carboxylate group can act as a charge-balancing anion, a bridging ligand to form extended networks, or an anchoring group. An improved synthetic route has increased the availability of this ligand, enabling the preparation and characterization of novel coordination compounds with metals such as copper, cobalt, zinc, manganese, vanadium, and molybdenum. sc.edursc.orgpsu.edu

These organometallic transformations have yielded discrete molecular complexes, one-dimensional chains, and higher-dimensionality two- and three-dimensional coordination polymers. sc.edupsu.edu The ability to form such a variety of structures underscores the ligand's role as a versatile component for creating functional materials. For instance, researchers have successfully synthesized a mixed-metal coordination polymer, Cu(PPCA)₂HgI₂, demonstrating the ligand's utility in assembling complex, multi-component framework materials. rsc.org

Homogeneous Catalysis Mediated by this compound Complexes

For a complex to be effective in homogeneous catalysis, it must be soluble in the reaction medium. The synthesis of discrete, molecular complexes using this compound provides a direct pathway to such catalysts. A key example is the formation of Cu(ppca)₂, a well-defined molecular complex that is distinct from extended polymer chains. sc.edu

While specific catalytic activities for this particular copper complex are not yet extensively documented, its structure is archetypal for homogeneous catalysts. Copper-bipyridine complexes are well-known catalysts for a variety of organic transformations. The solubility of such discrete complexes allows for reactions to occur in a single phase, leading to high activity and selectivity under mild conditions. The this compound ligand provides the necessary coordination environment for the metal center to perform its catalytic function.

Heterogeneous Catalysis Incorporating this compound-based Materials

The development of robust and recyclable heterogeneous catalysts is a major goal in sustainable chemistry. This compound is an exceptional ligand for this purpose, as it facilitates the construction of stable, extended networks like metal-organic frameworks (MOFs). rsc.orgpsu.edu Through solvothermal synthesis, this ligand has been used to create multi-dimensional coordination polymers. sc.edu

Examples of such materials include a 2D hydrogen-bonded coordination polymer with cobalt, Co(ppca)(SCN)(H₂O), and a highly ordered 3D mixed-metal polymer, Co(ppca)₂(V₂O₆)(H₂O). sc.edu In these structures, the bipyridine unit binds the catalytically active metal ion, while the carboxylate group links these units together, creating a solid, porous framework. The inherent porosity of these materials allows for the diffusion of substrates to the active metal sites and the exit of products, while the robust framework allows for easy separation of the catalyst from the reaction mixture and potential reuse. Bipyridine-based organosilica nanotubes have also been functionalized with iridium to create highly active and durable heterogeneous catalysts for C-H bond activation, demonstrating the broad utility of the bipyridine scaffold in this area. nih.gov

Compound/Complex IDFormulaDimensionalityMetal Center(s)Key Structural FeaturesRef.
1 Cu(ppca)₂0D (Discrete Molecule)CopperA molecular complex suitable for studies in solution. sc.edu
2 Co(ppca)(SCN)(H₂O)2DCobaltA hydrogen-bonded 2D coordination polymer. sc.edu
3 [Cu(ppca)(Hppca)]₂[H₂Mo₄O₁₄]2DCopper, MolybdenumA mixed-metal 2D framework containing a polyoxometalate anion. sc.edu
4 Co(ppca)₂(V₂O₆)(H₂O)3DCobalt, VanadiumA highly ordered, H-bonded 3D mixed-metal coordination polymer. sc.edu

Applications in Organic Synthesis (e.g., cross-coupling reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools in organic synthesis for forming carbon-carbon bonds. acs.org The catalyst's performance is highly dependent on the ligand coordinated to the palladium center. Bipyridine-based ligands are frequently employed due to their ability to stabilize the metal catalyst and their favorable electronic properties. researchgate.net For example, palladium complexes with substituted bipyridine ligands have shown high efficiency for Suzuki coupling reactions. researchgate.net

This compound possesses the core bipyridine structure necessary for such applications. While it is often the product of cross-coupling reactions used to create functionalized bipyridines acs.org, its structure is also suitable for acting as a ligand in a new catalyst. The nitrogen atoms can chelate to a palladium or nickel center, while the carboxylic acid group offers a handle for tuning the catalyst's solubility or for anchoring it to a solid support for heterogeneous applications. Decarbonylative cross-coupling reactions have successfully used pyridine (B92270) carboxylic acids directly, showcasing a modern approach to forming heterobiaryls from readily available starting materials. nih.gov

Energy Conversion and Storage Materials

In the field of energy conversion, particularly in dye-sensitized solar cells (DSSCs), the molecular design of photosensitizing dyes is critical. These dyes typically consist of three parts: a metal center, a ligand that absorbs light, and an anchoring group to attach the complex to a semiconductor surface like titanium dioxide (TiO₂).

Dye-Sensitized Solar Cells (DSSCs) Based on this compound Derivatives

The most successful and widely studied dyes for DSSCs are ruthenium-polypyridyl complexes. researchgate.net A famous example, the N719 dye, utilizes 2,2′-bipyridine-4,4′-dicarboxylic acid as the key ligand. ossila.comnih.gov This dicarboxylic acid ligand serves two purposes: the bipyridine portion coordinates with the ruthenium metal center to form the light-absorbing chromophore, and the two carboxylic acid groups act as strong anchoring points to the TiO₂ photoanode, ensuring efficient electronic coupling and electron injection from the excited dye into the semiconductor's conduction band. ossila.com

This compound possesses the essential structural motifs for a DSSC dye ligand. It has the 4,4'-bipyridine (B149096) structure to form stable, light-harvesting complexes with ruthenium or other metals, and it has a carboxylic acid group at the 2'-position to serve as the necessary anchor to the TiO₂ surface. While its application in DSSCs is not as widely reported as its symmetric dicarboxylic analogue, its fundamental structure makes it a promising candidate for developing new photosensitizers.

Ligand Engineering for Efficient Dye Sensitizers

Ligand engineering is a powerful strategy to optimize the performance of DSSCs. This involves modifying the structure of the ligands to fine-tune the photophysical and electrochemical properties of the dye. Key goals include broadening the light absorption spectrum, optimizing the energy levels (HOMO/LUMO) for efficient electron injection and dye regeneration, and suppressing undesirable charge recombination. researchgate.net

The structure of this compound offers unique opportunities for ligand engineering compared to the more common symmetric bipyridine ligands. Its inherent asymmetry, with a single carboxylic acid anchor at the 2'-position, can lead to a different spatial arrangement and electronic distribution upon adsorption onto the TiO₂ surface. This can influence the directionality of electron transfer and potentially reduce aggregation of the dye on the surface. Studies on platinum and ruthenium complexes with bipyridyl ligands substituted at different positions (3,3'-, 4,4'-, and 5,5'-) have shown that the substituent position significantly impacts the resulting complex's electronic structure and photovoltaic performance, highlighting the importance of such isomeric control. acs.org The unique asymmetry of this compound makes it a compelling target for designing novel dyes with potentially enhanced efficiency and stability.

Mechanisms of Light Absorption and Charge Transfer at Interfaces

Currently, detailed research studies focusing specifically on the mechanisms of light absorption and interfacial charge transfer for materials exclusively incorporating this compound are not extensively available in the public domain. While related bipyridine dicarboxylic acid isomers are widely studied in dye-sensitized and perovskite solar cells for their roles in light absorption and electron injection, specific mechanistic data for the this compound isomer is not sufficiently documented to provide a detailed summary.

Perovskite Nanocrystal Stabilization and Photoluminescence Enhancement

There is a lack of specific research in the provided sources detailing the use of this compound for the stabilization of perovskite nanocrystals or the enhancement of their photoluminescence. Extensive research exists for other isomers, such as 2,2′-Bipyridine-4,4′-dicarboxylic acid, which have been shown to passivate surface defects and improve the optical properties and stability of perovskite nanocrystals. rsc.orgacs.orgrsc.org However, these findings cannot be directly attributed to the this compound isomer.

Hydrogen Storage and CO2 Utilization Research (Methodological Focus)

The application of this compound in the field of gas storage and utilization is primarily centered on its role as a specialized ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The methodological approach focuses on leveraging the compound's unique coordination properties.

Research has successfully demonstrated the synthesis of 4,4'-bipyridine-2-carboxylic acid (a synonym for this compound) from 4,4'-bipyridine. rsc.org The primary utility of this ligand is in the formation of metal-containing building blocks, which are subsequently used to assemble mixed-metal framework materials. rsc.org

The methodological focus involves a bottom-up approach to materials design:

Ligand Synthesis: The targeted synthesis of the this compound ligand is the initial step. rsc.org

Coordination Chemistry Exploration: The coordination characteristics of the ligand are established through reactions with various transition metals, such as zinc and manganese. rsc.org Single-crystal X-ray diffraction is a crucial technique to determine the binding modes of the ligand to the metal centers. rsc.org

Framework Assembly: The synthesized metal-ligand building blocks are then used in the self-assembly of more complex structures, such as mixed-metal coordination polymers. rsc.org An example includes the synthesis of a Cu(PPCA)₂HgI₂ coordination polymer, demonstrating its capacity to form extended networks. rsc.org

The underlying principle is that by incorporating this compound into MOFs, the resulting porous materials could exhibit tailored properties for gas sorption, such as hydrogen storage or CO₂ capture, although specific performance data on these applications are still emerging.

Methodological Step Description Key Characterization Technique Reference
Ligand SynthesisChemical synthesis of this compound (also known as 4,4'-bipyridine-2-carboxylic acid).Not specified in detail, but would include NMR, IR, and elemental analysis. rsc.org
Coordination StudiesReaction with transition metals to understand how the ligand binds to metal ions.Single-Crystal X-ray Diffraction rsc.org
Framework ConstructionSelf-assembly of metal ions and the ligand to form extended coordination polymers or MOFs.Single-Crystal X-ray Diffraction rsc.org

Chemical Sensing and Detection Platforms

Development of Luminescent Chemosensors

While lanthanide complexes based on other bipyridine carboxylate ligands are known to be effective luminescent sensors, specific studies detailing the development of luminescent chemosensors derived from this compound are not present in the available research. rsc.orgnih.govrsc.org The development of such sensors typically relies on the ligand's ability to sensitize the emission of a lanthanide ion upon binding to an analyte, a property that has not yet been specifically documented for this isomer.

Design of Optical and Electrochemical Sensors for Specific Analytes

Specific examples of optical or electrochemical sensors designed with this compound as the primary recognition element are not detailed in the surveyed literature. The design of such sensors often requires a molecule that can selectively bind to a target analyte and produce a measurable optical or electrical signal. nih.govsemanticscholar.org While the bipyridine and carboxylic acid moieties are common components in sensor design, dedicated research on their combined application in this specific isomeric form is not available.

Electrochromic Materials Development

There is no specific information in the provided search results on the use of this compound in the development of electrochromic materials. The field of electrochromism often utilizes viologen-based systems, which are derivatives of 4,4'-bipyridinium salts. mdpi.com These systems undergo reversible redox reactions that result in a color change. nih.gov However, the direct application or modification of this compound for this purpose has not been reported.

Theoretical and Computational Investigations of 2,4 Bipyridine 2 Carboxylic Acid Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule. These methods solve the time-independent Schrödinger equation, or its density-functional equivalent, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For a molecule like [2,4'-Bipyridine]-2'-carboxylic acid, DFT is employed to perform geometry optimization, which locates the minimum energy structure on the potential energy surface. This provides key structural parameters such as bond lengths, bond angles, and the dihedral angle between the two pyridine (B92270) rings.

Functionals like B3LYP, often paired with basis sets such as 6-311G(d,p) or higher, are commonly used for such calculations on pyridine-carboxylic acid systems. researchgate.net For instance, in a computational study of a phenylacetic acid–nicotinamide cocrystal, the B3LYP-D3BJ/6-311G(d,p) level of theory was used to optimize geometries and calculate interaction energies. researchgate.net

Beyond geometry, DFT is crucial for elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. These calculations also yield maps of the molecular electrostatic potential (MESP), which identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 1: Representative Electronic Properties Calculated with DFT for a Pyridine-Carboxylic Acid System Data below is illustrative for a related system to demonstrate typical computational outputs.

Parameter Value (eV) Significance
HOMO Energy (EHOMO) -6.9276 Indicates ionization potential; energy of the outermost electron
LUMO Energy (ELUMO) -0.3058 Indicates electron affinity; energy of the first unoccupied orbital
HOMO-LUMO Gap (ΔE) 6.6217 Relates to chemical reactivity and stability

Source: Illustrative data based on findings for phenyl-substituted heterocyclic compounds with fused pyrazole (B372694) carboxylic acid derivatives. chemicalbook.com

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational expense. These methods are based on solving the Schrödinger equation without relying on empirical parameters. While full geometry optimization of this compound with high-level ab initio methods might be computationally intensive, they are often used to perform single-point energy calculations on DFT-optimized geometries to obtain more accurate electronic energies and properties. They serve as a benchmark to validate the results obtained from more economical DFT functionals. researchgate.net

Molecular Modeling and Dynamics Simulations

While electronic structure calculations typically describe molecules in a static, gas-phase, and zero-kelvin environment, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. sigmaaldrich.com

For this compound, an MD simulation would provide insights into:

Conformational Dynamics: How the dihedral angle between the two pyridine rings fluctuates over time in solution.

Solvation: The explicit interaction between the carboxylic acid and pyridine nitrogen atoms with water or other solvent molecules.

Hydrogen Bonding Dynamics: The formation and breaking of intermolecular hydrogen bonds in condensed phases. researchgate.net

Simulations typically require a force field, which is a set of parameters that defines the potential energy of the system. Force fields like AMBER or CHARMM are commonly used for biomolecules and organic molecules. sigmaaldrich.com MD simulations can reveal the accessible conformations and the free energy landscape of the molecule, which are crucial for understanding its behavior in a realistic chemical environment. sc.edu

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra. DFT calculations can accurately predict vibrational and NMR spectra, which aids in the characterization of newly synthesized compounds like this compound.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT helps in the assignment of experimental Infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net For example, the IR spectra for 2,2'-bipyridine-4,4'-dicarboxylic acid have been reported and are used for characterization. sigmaaldrich.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating NMR chemical shifts (¹³C and ¹H). researchgate.net These predicted shifts, when compared to experimental data, can confirm the proposed structure and help assign specific resonances to individual nuclei within the molecule. For related 2,2′-bipyridine-4,4′-dicarboxylates, detailed ¹³C NMR assignments have been performed with the aid of 2D NMR techniques. researchgate.net

Computational Studies of Coordination and Supramolecular Interactions

This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers through its pyridine nitrogen atoms and the carboxylate group. rsc.org Computational studies play a key role in understanding these interactions.

Experimental techniques like single-crystal X-ray diffraction provide precise structural data on the resulting coordination polymers. researchgate.net This experimental geometry serves as a starting point for DFT calculations to analyze the nature and strength of the metal-ligand bonds. Quantum mechanical calculations can determine the interaction energy between the ligand and the metal ion, providing a quantitative measure of the stability of the complex.

Furthermore, these methods are used to study the non-covalent interactions that govern the formation of supramolecular assemblies. Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, such as hydrogen bonds and π-π stacking, which are critical in the crystal packing of coordination polymers. DFT calculations can precisely determine the energy of these hydrogen bonds, which often dominate the interaction energies in cocrystals formed between carboxylic acids and pyridines. researchgate.net Studies have shown that the carboxylic acid–pyridine heterosynthon is a robust and energetically favorable interaction. researchgate.net

Molecular Docking Studies (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. While specific docking studies on this compound are not widely reported, the methodology is well-established for bipyridine derivatives.

The molecular docking process for this compound as a potential enzyme inhibitor would methodologically involve:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The 3D structure of this compound would be generated and its energy minimized, for instance, using DFT.

Defining the Binding Site: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm.

Running the Docking Algorithm: Software like AutoDock Vina uses a search algorithm to explore numerous possible conformations and orientations of the ligand within the grid box.

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function, which estimates the binding affinity (often in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode. The results are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound 4,4′-bipyridine-2-carboxylic acid; PPCAH
Phenylacetic acid PYC
Nicotinamide NIC
2,2'-bipyridine-4,4'-dicarboxylic acid H₂bpdc
Hartree-Fock HF
Møller-Plesset perturbation theory MP2
Coupled Cluster CC

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthesis of [2,4'-Bipyridine]-2'-carboxylic Acid

The future of chemical manufacturing hinges on the development of green and sustainable processes that minimize waste, reduce energy consumption, and avoid hazardous materials. dcatvci.org The synthesis of bipyridine carboxylic acids is evolving from traditional methods, which often rely on harsh oxidants like potassium dichromate or chromium trioxide in strong acids, toward more environmentally benign alternatives. google.comgoogle.com

Emerging research is focused on several key principles of green chemistry:

Use of Catalysts: Minimizing waste is achievable by employing catalytic reactions, which are effective in small amounts and can perform a reaction multiple times. dcatvci.org Future syntheses will likely move towards catalytic oxidation of methyl-bipyridine precursors using cleaner oxidants. Research into ruthenium pincer complexes that facilitate the catalytic oxidation of C-H bonds using water as the oxidant represents a promising, though currently distal, avenue for such transformations. acs.org

Safer Solvents and Conditions: A primary goal is to conduct reactions at room temperature and pressure whenever possible, avoiding volatile and toxic organic solvents. dcatvci.org Novel methods using water and nitric acid with potassium permanganate (B83412) have been patented, offering milder conditions and simpler product separation. google.com

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Domino-like reactions, where a single process initiates a cascade of bond-forming events, and organoautocatalysis, where a product of the reaction accelerates it, are innovative strategies that improve efficiency and reduce the need for external catalysts. fau.eu

Future innovations may include microwave-assisted synthesis to reduce reaction times and energy input, or biocatalytic routes using engineered enzymes to achieve high selectivity under mild conditions. researchgate.net The development of continuous flow processes could also enhance safety, efficiency, and scalability, marking a significant step towards the sustainable industrial production of this compound and its derivatives. dcatvci.org

Design of Novel Metal-Ligand Architectures with Tunable Properties

The asymmetric nature of this compound makes it an exceptional ligand for constructing sophisticated metal-organic architectures with precisely controlled properties. The distinct coordination environments—a chelating N,N' pocket and a carboxylate group—allow it to act as a versatile linker in creating discrete complexes, coordination polymers, and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Research in this area focuses on leveraging the ligand to build structures with tailored dimensionality and functionality. For instance, an improved synthesis of the related 4,4′-bipyridine-2-carboxylic acid has enabled the construction of novel coordination polymers with copper and cobalt, resulting in structures ranging from simple molecular complexes to intricate 2D and 3D frameworks. sc.edu The ability to form such diverse structures is fundamental to tuning the material's properties.

Key research directions include:

Mixed-Metal Frameworks: The ligand is highly suitable for creating building blocks that can be assembled into mixed-metal materials. rsc.org This allows for the combination of different metal properties within a single material, potentially leading to synergistic effects in catalysis or electronics.

Control of Dimensionality: By carefully selecting metal ions, co-ligands, and reaction conditions (e.g., hydrothermal synthesis), it is possible to direct the self-assembly process to yield 1D chains, 2D sheets, or 3D frameworks. researchgate.net This structural control is crucial for applications ranging from gas storage to chemical sensing.

Tunable Reactivity: In ruthenium(II) complexes, the specific geometry and electronic nature of asymmetric polypyridyl ligands can significantly influence the complex's photochemical and electrochemical reactivity. mdpi.com This tunability is vital for developing new catalysts and photosensitizers.

The table below summarizes examples of metal-ligand architectures constructed from related bipyridine carboxylic acid ligands, illustrating the structural diversity achievable.

Metal Ion(s)Ligand(s)Resulting ArchitectureKey Structural FeatureReference
Copper(II)4,4′-bipyridine-2-carboxylic acidDiscrete molecular complexMononuclear Cu complex sc.edu
Cobalt(II)4,4′-bipyridine-2-carboxylic acid, SCN⁻2D coordination polymerHydrogen-bonded 2D network sc.edu
Copper(II), Molybdenum(VI)4,4′-bipyridine-2-carboxylic acid2D mixed-metal frameworkContains H₂Mo₄O₁₄²⁻ anions sc.edu
Manganese(II)2,2′-biquinoline-4,4′-dicarboxylic acid, 4,4′-bipyridine3D supramolecular architectureInterconnected 2D networks with meso-helices researchgate.net
Copper(II), Mercury(II)4,4′-bipyridine-2-carboxylic acid, I⁻Mixed-metal coordination polymerN/A rsc.org

Future work will likely involve creating even more complex architectures, such as porous MOFs with tunable pore sizes for selective molecular adsorption or interpenetrated frameworks with unique magnetic or optical responses.

Development of Multifunctional Materials Incorporating this compound

The unique combination of a bipyridine unit and a carboxylic acid group in a single molecule opens the door to creating multifunctional materials where different properties coexist or interact. The bipyridine moiety is known for its role in forming stable complexes with excellent photophysical (e.g., luminescence) and redox (e.g., photocatalysis) properties, while the carboxylic acid group can serve as an anchoring point, a proton-responsive site, or an additional coordination vector. researchgate.netnih.gov

Emerging research directions include:

Luminescent Sensors: Lanthanide complexes with bipyridine dicarboxylic acids have shown significant luminescence quantum yields, making them suitable for sensing applications. rsc.org The introduction of this compound into such systems could lead to sensors that respond to specific analytes or changes in the chemical environment, such as pH.

Photocatalysts: Bipyridyl-like ligands are integral to many photocatalytic systems. researchgate.net Materials incorporating this compound could be designed for applications like CO₂ reduction or water splitting, where the ligand helps absorb light and facilitate electron transfer, and the carboxylic acid group can anchor the catalyst to a semiconductor surface.

Responsive Materials: The proton-labile nature of the carboxylic acid group can be used to create materials whose properties (e.g., color, magnetism, or catalytic activity) can be switched by changing the pH. rsc.org This functionality is desirable for creating "smart" materials for controlled release or environmental remediation.

Sensing Platforms: MOFs built with mixed ligands, including bipyridines and carboxylates, have been shown to be highly sensitive to methanol (B129727) vapors, demonstrating their potential as chemical sensors. researchgate.net The specific geometry of this compound could lead to frameworks with high selectivity for target molecules.

The development of these materials relies on a deep understanding of how the molecular structure of the ligand translates to the macroscopic properties of the final material, a key theme in modern materials chemistry.

Integration of this compound Derivatives into Advanced Nanomaterials

The functionalization of nanomaterials is a critical step in unlocking their full potential for advanced applications in electronics, medicine, and energy. mdpi.com Carboxylic acid-functionalized bipyridines are ideal candidates for surface modification, where the carboxylic acid group acts as an anchor to bind to the nanomaterial surface, while the bipyridine unit can impart new properties or serve as a coordination site for further functionalization.

A prominent example of this approach is the use of 2,2′-bipyridine-4,4′-dicarboxylic acid to enhance the performance of perovskite nanocrystals (PNCs). rsc.org

Surface Passivation: The bidentate ligand strongly binds to the lead atoms on the surface of CsPbBr₃ nanocrystals. This coordination passivates surface defects that would otherwise quench luminescence. rsc.org

Enhanced Optical Properties: By reducing defects, the ligand significantly boosts the photoluminescence quantum yield (PLQY) of the nanocrystals from 64% to 88%. rsc.org

Improved Stability: The strong binding of the dicarboxylic acid ligand enhances the stability of the PNCs, making them more robust for use in optoelectronic devices like LEDs. rsc.org

Future research will extend this concept to other nanomaterials:

Quantum Dots: Functionalizing quantum dots with this compound derivatives could create new types of sensors or imaging agents.

Metal Nanoparticles: The ligand could be used to stabilize metal nanoparticles (e.g., gold, platinum) and introduce catalytic or biological activity. Carboxylic acids are known to be effective capping agents in the green synthesis of platinum nanoparticles. mdpi.com

Carbon Nanotubes and Graphene: Attaching these ligands to carbon-based nanomaterials could improve their dispersibility and create hybrid materials for use in composites or electronic devices.

This integration of molecular design with nanotechnology is a powerful strategy for creating next-generation materials with precisely engineered properties at the nanoscale.

Synergistic Approaches Combining Experimental and Computational Methodologies

The design and optimization of complex molecules and materials are increasingly reliant on a synergistic interplay between experimental synthesis and computational modeling. nih.gov Techniques like Density Functional Theory (DFT) provide invaluable insights into molecular structure, electronic properties, and reaction energetics, guiding experimental efforts and helping to interpret results. mdpi.com

This combined approach is particularly powerful in the study of metal complexes of this compound and its derivatives:

Predicting Structures: DFT calculations can accurately predict the optimized geometries of metal complexes, which can then be confirmed by X-ray crystallography. nih.gov

Understanding Electronic Properties: Time-dependent DFT (TD-DFT) can calculate electronic absorption spectra, helping to assign experimental UV-Vis peaks to specific electronic transitions (e.g., π → π* or metal-to-ligand charge transfer). rsc.orgresearchgate.net

Investigating Reaction Mechanisms: Computational modeling can elucidate complex reaction pathways, such as the pH-induced tuning of redox potentials in osmium complexes or the CO-releasing ability of rhenium compounds. rsc.orgnih.gov

Screening and Design: Before undertaking complex and costly synthesis, computational methods can be used to screen libraries of potential ligands and predict which ones are most likely to yield materials with the desired properties.

The table below highlights recent studies that successfully combine experimental and computational techniques to investigate related metal complexes.

Investigated SystemExperimental TechniquesComputational MethodsProperties StudiedReference(s)
Osmium(II) complexes with imidazole-dicarboxylic acid and bipyridineX-ray diffraction, Spectrophotometry, ElectrochemistryDFT, TDDFTStructural parameters, Redox potentials, pKa values, Photophysical properties rsc.org
Metal complexes with 6-methylpyridine-2-carboxylic acidXRD, LC-MS/MS, FT-IR, UV-VisDFT, Molecular DockingMolecular geometries, Vibrational spectra, Electronic transitions, Enzyme inhibitory activity nih.gov
Mixed-ligand metal complexes with 4,4′-dimethyl-2,2′-bipyridylElemental analysis, LC-MS/MS, FT-IR, UV-VisDFT, Molecular DockingStructural characterization, Electronic spectra, α-glucosidase inhibition researchgate.net
Rhenium(I) complexes with uracil-bipyridine derivativesX-ray diffraction, NMR, MS, IRDFT, QTAIMMolecular structures, CO-releasing ability nih.gov

The continued integration of increasingly powerful computational tools with sophisticated experimental methods will accelerate the discovery and development of new materials based on this compound, enabling a more rational, design-driven approach to materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.